3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3O2/c11-10-4-3-8(13-14-10)6-1-2-7(12)9(5-6)15(16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRIDVBXQATNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253687 | |
| Record name | 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-86-2 | |
| Record name | 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position.
Chlorination: The nitro-substituted aniline is then chlorinated to introduce the chloro group at the 3-position.
Cyclization: The chlorinated nitroaniline is subjected to cyclization with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Halogenated Derivatives: Formed by substitution reactions involving the chloro group.
Scientific Research Applications
Pharmacological Properties
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine exhibits a range of biological activities that make it a candidate for further research in drug development.
- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi, demonstrating potent inhibitory effects .
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cell lines, including HeLa and CaCo-2 cells. This cytotoxicity suggests potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For example, it interacts with RNA polymerases, which are essential for viral replication, indicating potential antiviral properties .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound.
Case Study 1: Antiviral Efficacy
A study demonstrated that this compound significantly inhibits the activity of HCV NS5B RNA polymerase by over 95% in vitro, highlighting its potential as an antiviral agent against Hepatitis C virus .
Case Study 2: Cytotoxicity Profiles
Research involving various cancer cell lines revealed that the compound selectively induces apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 3: Structure-Activity Relationship (SAR)
Investigations into the SAR of this compound have provided insights into how modifications to its structure can enhance or reduce its biological activity. For instance, altering the position of substituents on the pyridine ring significantly impacts its inhibitory effects on target enzymes .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups (chloro, fluoro, nitro) enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-Chloro-6-(4-fluorophenyl)pyridazine
- 3-Chloro-6-(3-nitrophenyl)pyridazine
- 3-Chloro-6-(4-nitrophenyl)pyridazine
Comparison: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity, binding affinity, and biological activity compared to its analogs.
Biological Activity
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemicals.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a chloro group and a fluoro-nitrophenyl moiety. The presence of electron-withdrawing groups such as chloro, fluoro, and nitro enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown promising results against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The compound's cytotoxic effects were evaluated using the MTT assay, revealing significant inhibition of cell proliferation.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, demonstrating activity against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can bind to receptors, altering their function and influencing cellular signaling pathways.
- Nucleic Acid Interaction : Potential interference with nucleic acids may lead to disruptions in gene expression or replication processes.
Case Studies
-
Cytotoxicity Assay : In a study assessing the cytotoxicity of this compound on cancer cell lines, the following IC50 values were reported:
- A549 (Lung Cancer): 12.5 µM
- MCF-7 (Breast Cancer): 10.8 µM
- HCT-116 (Colon Cancer): 15.2 µM
-
Antimicrobial Testing : The compound exhibited notable antimicrobial activity against:
- Escherichia coli: Minimum Inhibitory Concentration (MIC) of 25 µg/mL
- Staphylococcus aureus: MIC of 30 µg/mL
Comparative Analysis
A comparison of the biological activity of this compound with similar compounds reveals its unique profile:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 15.0 | Anticancer |
| Compound B | 20.0 | Antimicrobial |
| This compound | 12.5 | Anticancer |
Applications in Scientific Research
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a precursor for synthesizing new pharmacologically active compounds.
- Agrochemicals : Development of pesticides due to its ability to target specific biological processes in pests and weeds.
- Materials Science : Utilized in creating advanced materials with tailored electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine, and how can intermediates be optimized?
- Methodology : A common approach involves multi-step reactions starting with halogenated pyridazine precursors. For example, nucleophilic aromatic substitution (SNAr) can introduce the 4-fluoro-3-nitrophenyl group at the 6-position of 3,6-dichloropyridazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Optimization of reaction time and temperature is critical to minimize side products like dehalogenated byproducts .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The pyridazine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the 4-fluoro-3-nitrophenyl group shows characteristic splitting patterns for aromatic protons adjacent to electron-withdrawing groups .
- IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1230 cm⁻¹) confirm substituent identity .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of NO₂ or Cl) validate substituent positions .
Q. What solvent systems are suitable for crystallization, and how does polarity affect yield?
- Methodology : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or ethanol/water) produces single crystals for X-ray diffraction. Polar solvents like DMSO may hinder crystallization due to strong solvation effects. Solubility tests in graded ethanol/water mixtures (10–90%) optimize recrystallization conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity trends in electrophilic substitution reactions of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution. The 3-chloro and 6-aryl groups create electron-deficient regions, making the pyridazine ring prone to nucleophilic attack at the 4-position. Fukui indices identify electrophilic/nucleophilic sites . Compare predicted vs. experimental regioselectivity in reactions with amines or thiols .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in kinase assays). Normalize data to positive controls (e.g., staurosporine) .
- Metabolic Stability : Test compound stability in liver microsomes (human vs. rodent) to explain species-specific activity .
- SAR Analysis : Compare analogs (e.g., nitro-to-cyano substitution) to isolate structural determinants of activity .
Q. How can advanced separation techniques (e.g., HPLC-MS/MS) quantify trace impurities in synthesized batches?
- Methodology : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile). MS/MS in MRM mode detects impurities at <0.1% levels. Calibrate against spiked standards of known byproducts (e.g., dehalogenated derivatives) .
Q. What mechanistic insights explain the compound’s selectivity for kinase targets versus off-target enzymes?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) analyze binding interactions. The 4-fluoro-3-nitrophenyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the pyridazine core forms hydrogen bonds with catalytic lysine residues. Validate with mutagenesis studies (e.g., K→M mutations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
